molecular formula C21H27NO4 B15006216 1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15006216
M. Wt: 357.4 g/mol
InChI Key: RZDWAUYVPWTZRU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dimethoxyphenyl precursor, followed by the introduction of the tetrahydroisoquinoline core through cyclization reactions. The ethoxy groups are then introduced via alkylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and interacting with specific receptors in the central nervous system. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with serotonin and dopamine receptors .

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO4/c1-5-25-18-12-14-10-11-22-20(16(14)13-19(18)26-6-2)15-8-7-9-17(23-3)21(15)24-4/h7-9,12-13,20,22H,5-6,10-11H2,1-4H3

InChI Key

RZDWAUYVPWTZRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC=C3)OC)OC)OCC

Origin of Product

United States

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